molecular formula C8H6BrN B1176501 rec7 protein CAS No. 148813-45-0

rec7 protein

Cat. No.: B1176501
CAS No.: 148813-45-0
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Description

The rec7 protein is a key meiotic recombination factor from the fission yeast Schizosaccharomyces pombe . Research has established that the rec7 gene is meiotically induced, with its mRNA and protein detectable only during the early stages of meiosis, and is required for meiotic intragenic recombination but not for mitotic recombination . This protein is fundamentally involved in the early steps of meiotic recombination, specifically in the formation of meiosis-specific DNA double-strand breaks (DSBs) . During meiosis, the this compound localizes to distinct foci on linear elements, which are structures crucial for the meiotic chromosome dynamics and recombination process . The functional importance of rec7 is highlighted by the fact that mutations in the rec7 gene lead to defects in meiotic recombination, underscoring its critical role in this conserved genetic pathway . This recombinant protein is offered for research applications focused on understanding the molecular mechanisms of meiosis, homologous recombination, and DNA repair. As a component of the Rec7/Rec8 family of meiotic proteins, it provides a valuable model for studying processes that are fundamental to genetics and inheritance. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148813-45-0

Molecular Formula

C8H6BrN

Synonyms

rec7 protein

Origin of Product

United States

Genetic and Transcriptional Landscape of Rec7

Genomic Organization and Positional Cloning of the rec7 Gene

The rec7 gene, systematically identified as SPCC1753.03c, is located on the reverse strand of chromosome III in Schizosaccharomyces pombe. pombase.org Its precise genomic coordinates are from 1,547,051 to 1,549,069. pombase.org The gene was initially identified and characterized through positional cloning, a method used to pinpoint the location of a gene on a chromosome without prior knowledge of its protein product. genome.gov This process involves mapping the gene's location relative to known genetic markers.

The functional rec7 gene is contained within a 1.6-kb DNA fragment. nih.gov The nucleotide sequence of this fragment revealed an open reading frame that predicts a protein product of 249 amino acids. nih.gov The genomic region of rec7 is also notable for the presence of multiple introns, a common feature in fission yeast genes. oup.com

Table 1: Genomic Details of the rec7 Gene

FeatureDescriptionReference
Systematic ID SPCC1753.03c pombase.org
Organism Schizosaccharomyces pombe (fission yeast) pombase.org
Genomic Location Chromosome III: 1,547,051 - 1,549,069 (reverse strand) pombase.org
Gene Size Contained within a 1.6-kb DNA fragment nih.gov
Predicted Protein Size 249 amino acids nih.gov

Meiosis-Specific Expression Pattern of rec7 mRNA and Protein

The expression of the rec7 gene is strictly regulated and confined to meiosis. nih.govnih.gov Northern blot analysis has demonstrated that rec7 mRNA is detectable only during a specific window of meiosis, approximately 2-3 hours after the induction of the process. nih.gov The mRNA levels are absent during the mitotic cell cycle and diminish after 4 hours into meiosis, suggesting a primary role for the Rec7 protein in the initial stages of meiotic recombination. nih.gov

Consistent with its mRNA expression, the this compound also exhibits a meiosis-specific localization. nih.govnih.gov Studies using a Rec7-Green Fluorescent Protein (GFP) fusion have shown that the protein is localized to the nucleus. nih.govnih.gov Within the nucleus, Rec7-GFP forms distinct foci during meiotic prophase, with approximately 50 foci observed on spreads of prophase nuclei. nih.govnih.gov These foci are associated with linear elements, which are structures related to the synaptonemal complex in other eukaryotes. csic.es The this compound is present before the fusion of parental nuclei (karyogamy), throughout prophase, and after the first meiotic division. nih.govnih.gov

Regulatory Elements Governing rec7 Transcriptional Activation (e.g., MCB promoter)

The transcriptional activation of rec7 during meiosis is governed by specific regulatory elements within its promoter region. pombase.org One such key element is the MluI cell-cycle box (MCB) motif. pombase.orggla.ac.ukpombase.org The MCB promoter is a well-characterized upstream activating sequence that plays a crucial role in regulating the expression of genes involved in the G1-S phase transition of the cell cycle. gla.ac.ukucl.ac.uk

In the context of meiosis, an MBF (MCB binding factor)-like transcription factor complex, also known as DSC1, binds to these MCB motifs in the promoters of meiotic genes, including rec7, to drive their expression during the pre-meiotic S-phase. gla.ac.ukpombase.org The presence of MCB motifs in the rec7 promoter suggests that its transcription is coordinated with other genes required for DNA replication and recombination during meiosis. ucl.ac.uk The regulation of these genes is essential for the proper timing and execution of meiotic events. gla.ac.uk

Detection and Characterization of Antisense Transcripts in the rec7 Region

An interesting feature of the rec7 genomic region is the presence of antisense transcripts. pombase.orgnih.govpombase.org These are RNA molecules that are transcribed from the opposite strand of the DNA relative to the protein-coding gene. nih.govresearchmap.jp The detection of these antisense transcripts was made through the screening of a meiotic cDNA library and has been noted in multiple studies. nih.govnih.govresearchmap.jpniph.go.jpasm.org

Specifically, three distinct types of transcripts from the opposite strand of the rec7 gene have been identified. researchmap.jpniph.go.jp These have been named tos1, tos2, and tos3. cam.ac.uk While the precise functions of these antisense transcripts are still under investigation, their meiosis-specific expression suggests a potential regulatory role in the process. cam.ac.uk Antisense transcription is an emerging mechanism of gene regulation, and in the case of rec7, it may be involved in fine-tuning the levels of this compound or influencing the timing of its expression during meiosis. cam.ac.uk

Rec7 Protein Structure and Evolutionary Conservation

Primary Sequence Analysis and Bioinformatic Prediction of Conserved Motifs

These findings suggest that while the bulk of the protein has evolved rapidly, small, critical regions responsible for its core functions have been evolutionarily constrained.

FeatureDescription
Overall Sequence Homology Generally low, often below 10-20% between distant species. researchgate.netnih.govpnas.org
Conserved Regions Short Signature Sequence Motifs (SSMs) are conserved. nih.govnih.gov
N-terminal Motifs Six conserved SSMs are present in the N-terminal region. researchgate.net
C-terminal Motifs A conserved region is also found in the C-terminus. mdpi.com

Structural Modeling of Rec7 Protein Domains (e.g., AlphaFold predictions)

The advent of advanced structural prediction tools like AlphaFold has provided significant insights into the three-dimensional architecture of the this compound and its homologs, compensating for the lack of experimentally determined structures for many of these proteins. biorxiv.orgbiorxiv.orgebi.ac.ukdeepmind.googlenih.gov

AlphaFold models predict that Rec7 and its orthologs, like Rec114, share a common structural organization. biorxiv.org This typically consists of a structured N-terminal domain, a long, intrinsically disordered central region, and two to four α-helices at the C-terminus. biorxiv.orgbiorxiv.org The N-terminal domain adopts a Pleckstrin Homology (PH)-like fold, characterized by an α-helix sandwiched between two anti-parallel β-sheets. biorxiv.orgbiorxiv.org This PH domain is a conserved feature and is thought to be a platform for various protein-protein interactions. life-science-alliance.org

Models of the Rec7/Rec114 protein in complex with its interacting partner, Mei4/Rec24, predict a heterotrimeric structure. biorxiv.orgdoi.orgresearchgate.netnih.gov In this complex, the C-terminal α-helices of two Rec7/Rec114 molecules form a dimeric ring that cups an N-terminal α-helix of the Mei4/Rec24 protein. biorxiv.orgdoi.orgresearchgate.netnih.gov

DomainPredicted StructureKey Features
N-terminus Pleckstrin Homology (PH)-like foldα-helix and two anti-parallel β-sheets. biorxiv.orgbiorxiv.org
Central Region Intrinsically disorderedLong and flexible. biorxiv.orgbiorxiv.org
C-terminus 2-4 α-helicesForms a dimeric ring to interact with Mei4/Rec24. biorxiv.orgbiorxiv.org

Functional Homology with Rec114 Protein in Saccharomyces cerevisiae

Rec7 in Schizosaccharomyces pombe is the functional ortholog of the Rec114 protein in Saccharomyces cerevisiae. nih.govnih.govmdpi.com Both proteins are essential for the initiation of meiotic recombination, specifically for the formation of programmed DNA double-strand breaks (DSBs) by the Spo11 enzyme (Rec12 in S. pombe). nih.govmdpi.com

Despite their low sequence identity, their functional roles are conserved. nih.gov Both Rec7 and Rec114 are part of a larger protein complex required for DSB formation. frontiersin.org In S. cerevisiae, this complex includes Mei4 and Mer2, while in S. pombe, Rec7 interacts with Rec24 (the Mei4 ortholog) and Rec15 (the Mer2 ortholog). mdpi.comfrontiersin.org The interaction between Rec7 and Rec24 is crucial for their function, and this interplay is believed to be a central part of controlling DSB formation in many species. nih.gov

Furthermore, the localization of these proteins to meiotic chromosomes is a conserved aspect of their function. life-science-alliance.org Rec7 forms nuclear foci that localize to linear elements (LinEs), which are related to the axial elements of the synaptonemal complex in other eukaryotes. csic.es This localization is independent of the DSB-catalyzing enzyme, suggesting they are loaded onto chromosomes before DSB formation. life-science-alliance.orgcsic.es

Evolutionary Conservation of Rec7/Rec114 Orthologs Across Eukaryotic Species (e.g., Mus musculus, Arabidopsis thaliana)

Through the use of sensitive bioinformatic approaches, orthologs of Rec7/Rec114 have been identified across a wide range of eukaryotic species, highlighting the ancient and conserved nature of this meiotic pathway. pnas.orgnih.gov These orthologs are often poorly conserved at the primary sequence level, yet they retain their essential function in meiotic recombination. researchgate.netpnas.org

Homologs have been identified in various organisms, including:

Mus musculus (mouse): The Rec114 ortholog is named REC114 and is essential for meiotic DSB formation. pnas.orgnih.gov

Arabidopsis thaliana (thale cress): The Rec114 ortholog is PHS1. researchgate.netpnas.org Interestingly, while maize PHS1 is essential for meiotic DSBs, in Arabidopsis, PHS1 appears to be dispensable. biorxiv.org

Zea mays (maize): The ortholog is also named PHS1. researchgate.netbiorxiv.org

Caenorhabditis elegans (nematode): This organism has two Rec114 paralogs, DSB-1 and DSB-2, indicating a gene duplication event. researchgate.netpnas.org

Sordaria macrospora (fungus): The Rec114 ortholog is Asy3. life-science-alliance.org

This widespread conservation underscores the fundamental importance of the Rec7/Rec114 protein family in the process of meiosis across the eukaryotic kingdom.

OrganismRec7/Rec114 Ortholog
Saccharomyces cerevisiaeRec114
Schizosaccharomyces pombeRec7
Mus musculusREC114
Arabidopsis thalianaPHS1
Zea maysPHS1
Caenorhabditis elegansDSB-1, DSB-2
Sordaria macrosporaAsy3

Comparative Analysis of Conserved Structural Features and Interaction Interfaces within Rec7 Homologs

The interaction interface with the Mei4/Rec24 ortholog is also structurally conserved. biorxiv.org AlphaFold models predict that in all examined species, an N-terminal α-helix of the Mei4 ortholog inserts into a dimeric ring formed by the C-terminal helices of the Rec114 ortholog. biorxiv.org A key residue in this interaction is a conserved phenylalanine. In S. pombe Rec7, this is residue F325, which is critical for the interaction with Rec24. nih.govbiorxiv.org The equivalent phenylalanine residue in S. cerevisiae Rec114 (F411), M. musculus REC114 (F240), A. thaliana PHS1 (F290), and Z. mays PHS1 (F327) is predicted to occupy a similar position within the dimeric ring, highlighting its functional importance across different species. biorxiv.org

Cellular Localization and Dynamic Behaviors of Rec7 Protein

Subcellular Localization of Rec7 Protein to the Nucleus

Research has firmly established that the this compound is localized to the nucleus. nih.govnih.govthebiogrid.orgalljournals.cn Studies utilizing a Rec7-Green Fluorescent Protein (GFP) fusion protein have demonstrated its presence within the nucleus of whole cells. nih.govnih.gov This nuclear localization is observed before karyogamy (nuclear fusion), throughout the extended meiotic prophase, and even after the first meiotic division. nih.govnih.gov The localization to the nucleus is a fundamental prerequisite for its function, as it needs to access the chromosomes to participate in the initiation of recombination. plos.orgplos.org The presence of Rec7 in the nucleus during these key meiotic stages underscores its central role in the nuclear events of meiosis. nih.govnih.gov

Formation of Discrete Rec7 Foci within Meiotic Prophase Nuclei

During meiotic prophase, Rec7 does not distribute diffusely throughout the nucleus but instead congregates into discrete, dot-like structures known as foci. nih.govbiologists.com The formation of these Rec7-GFP foci on spreads of prophase nuclei has been a key observation in understanding its function. nih.gov Quantitative analysis of these spreads has revealed the presence of approximately 50 Rec7-GFP foci per nucleus. nih.govnih.gov This number is significant as it corresponds well with the average number of genetic recombination events, or crossovers, that occur per meiosis, suggesting that these foci mark the potential sites of recombination. biologists.combg.ac.rsnih.gov The formation of these numerous foci indicates that Rec7 is involved at multiple specific locations along the chromosomes during the early stages of recombination. nih.gov

Association and Co-localization of Rec7 Foci with Linear Elements (LinEs)

A critical aspect of Rec7's localization is its intimate association with linear elements (LinEs). thebiogrid.orgbiologists.combg.ac.rsnih.gov LinEs in fission yeast are analogous to the axial elements of the synaptonemal complex found in many other eukaryotes. biologists.com Immunostaining experiments have shown that Rec7 foci aggregate on and co-localize with these LinEs, which are primarily composed of the Rec10 protein. biologists.combg.ac.rsnih.gov This co-localization is not coincidental; the recruitment of Rec7 to these structures is a key step in the recombination pathway. biologists.comnih.gov The localization of Rec7 to LinEs is thought to be a prerequisite for the subsequent formation of DSBs at these sites. bg.ac.rsnih.gov This association highlights the role of LinEs as a scaffold for assembling the recombination machinery. bg.ac.rsnih.gov

Spatiotemporal Dynamics of Rec7 Localization during Meiotic Progression

The appearance and disappearance of Rec7 are tightly regulated in both space and time during meiosis. Rec7-GFP has been observed in the nucleus of mating haploid cells even before they fuse and continues to be present during meiotic prophase and after meiosis I. nih.govnih.gov The Rec7 foci appear on the chromosomes during meiotic prophase, a period characterized by nuclear movements known as the "horsetail" stage. biologists.com The localization of Rec7 occurs before the formation of DSBs, as its presence is independent of Rec12 (the S. pombe homolog of Spo11, the protein that catalyzes DSBs). biologists.combg.ac.rslife-science-alliance.org The number of Rec7 foci remains relatively stable through the main period of meiotic prophase when recombination is initiated. biologists.com

Determinants of Rec7 Chromosomal Recruitment and Maintenance

The recruitment and stabilization of Rec7 on meiotic chromosomes are dependent on a specific set of proteins. The formation of Rec7 foci is critically dependent on the presence of Rec10, a major component of the LinEs. biologists.combg.ac.rsnih.govpnas.orgnih.gov This indicates that the LinE structure is essential for Rec7 to be loaded onto the chromosomes. biologists.combg.ac.rs

Another key determinant is the protein Rec24. Rec24 is required for the loading of Rec7 onto meiotic chromosomes. biologists.comresearchgate.net In mutants lacking Rec24, Rec7-GFP foci are virtually absent. biologists.comresearchgate.net Interestingly, while Rec24 is necessary for Rec7 recruitment, Rec7, in turn, is required for the stabilization of Rec24 on the LinEs. biologists.comresearchgate.netbiologists.com In the absence of Rec7, the number of Rec24 foci decreases over time during meiotic prophase, suggesting that Rec7 helps to maintain Rec24's association with the chromosomes. biologists.comresearchgate.net This points to a model where Rec24 first loads onto the LinEs, and its interaction with Rec7 then stabilizes the entire complex. biologists.combiologists.com

The recruitment of Rec7 is independent of the DSB-catalyzing protein Rec12. biologists.combg.ac.rslife-science-alliance.org This places Rec7 upstream of the actual break formation in the sequence of meiotic recombination events. biologists.combg.ac.rs

Table 1: Genetic Requirements for Rec7 Localization

Factor Role in Rec7 Localization Supporting Evidence Citation
Rec10 Essential for Rec7 loading onto chromosomes. Rec7 foci are absent in rec10Δ mutants. biologists.combg.ac.rsnih.govpnas.orgnih.gov
Rec24 Crucial for the recruitment of Rec7 to LinEs. Substantial loss of Rec7 foci in rec24Δ mutants. biologists.comresearchgate.net
Rec12 (Spo11) Not required for Rec7 localization. Normal Rec7 foci formation in rec12Δ mutants. biologists.combg.ac.rslife-science-alliance.org
Rec7 Required for the stabilization of Rec24 on LinEs. Number of Rec24 foci diminishes over time in rec7Δ mutants. biologists.comresearchgate.netbiologists.com

Role of Rec7 Protein in Meiotic Dna Double Strand Break Dsb Formation

Rec7 as an Essential Factor for Programmed Meiotic DSB Induction

Rec7 is indispensable for the formation of meiotic DSBs. nih.gov Studies in S. pombe have demonstrated that mutations or deletions in the rec7 gene result in a severe phenotype characterized by the absence of detectable meiotic recombination. nih.govcore.ac.uk This lack of recombination is a direct consequence of the failure to initiate the process, as DSBs are not formed in rec7 mutants. core.ac.uk The expression of the rec7 gene is specific to meiosis, further underscoring its dedicated role in this developmental program. nih.gov

The essentiality of Rec7 is highlighted by its functional homology to the Rec114 protein in Saccharomyces cerevisiae, another key factor in meiotic DSB formation. nih.govplos.org This evolutionary conservation across distant yeast species points to a fundamental and ancestral role for this protein family in the initiation of meiotic recombination. The localization of Rec7 protein to the nucleus during meiotic prophase, where it forms distinct foci, is consistent with its direct involvement in chromatin-associated processes leading to DSB formation. nih.govcusabio.com In spreads of prophase nuclei, approximately 50 foci of a Rec7-Green Fluorescent Protein (GFP) fusion have been observed, suggesting numerous sites of action along the chromosomes. nih.gov

Functional Relationship with Spo11/Rec12 and Other DSB-Forming Proteins

The catalytic activity for meiotic DSB formation resides in the Spo11 protein (known as Rec12 in S. pombe), a topoisomerase-like enzyme. nih.govnih.gov However, Spo11/Rec12 does not act in isolation and requires a suite of accessory proteins, with Rec7 being a crucial partner. nih.govnih.gov The absence of Rec7 leads to a phenotype indistinguishable from that of rec12 mutants, with a complete lack of DSBs, indicating that both proteins are part of the same functional pathway. nih.govcore.ac.uk

Rec7 is part of a larger protein complex, often referred to as the meiotic recombination initiation complex. yeastgenome.org In S. pombe, this complex includes Rec15 (a homolog of S. cerevisiae Mer2) and Rec24 (a homolog of S. cerevisiae Mei4). nih.gov Evidence suggests that Rec7 and Rec24 physically interact and colocalize on linear elements, which are precursors to the synaptonemal complex. nih.gov The loading of Rec7 onto chromatin is a hierarchical process, dependent on other proteins such as Rec10. nih.gov This interdependence highlights a coordinated assembly of the DSB machinery at recombination hotspots.

The functional relationship extends to the regulation of Rec7 activity. In S. pombe, the Hsk1 kinase, a homolog of Cdc7, phosphorylates Rec7. nih.gov Mutations that prevent this phosphorylation lead to a reduction in meiotic recombination, suggesting that this post-translational modification is a key step in activating the DSB machinery. nih.gov

Contribution to the Initiation Complex for DSB Formation

Rec7's contribution to the initiation complex is multifaceted, involving both structural and regulatory roles. It is thought to be a core component of a subcomplex that includes Rec15 and Rec24. nih.gov This subcomplex is crucial for the proper localization and activation of the catalytic subunit, Rec12. While Rec7 itself does not possess catalytic activity for DNA cleavage, its presence is a prerequisite for Rec12 to function.

The assembly of the initiation complex is a highly orchestrated process. In S. pombe, proteins like Rec8 and Rec11, which are components of the meiotic cohesin complex, are required for the formation of linear elements. These structures, in turn, are necessary for the loading of Rec7 and other DSB-forming proteins onto the chromosomes. nih.gov This suggests that Rec7 acts as a bridge, linking the higher-order chromosome structure to the enzymatic machinery that creates DSBs. The formation of Rec7 foci on these linear elements indicates its role in organizing the DSB machinery at specific sites along the chromosome axes. cusabio.com

Regulation of DSB Frequency and Distribution across the Genome

The number and placement of DSBs are not random and are tightly regulated to ensure at least one crossover per chromosome pair while preventing excessive DNA damage. nih.gov Rec7 plays a role in this regulation. While the complete absence of Rec7 abolishes all DSBs, more subtle perturbations in its function or regulation can impact the frequency of break formation. For instance, the phosphorylation of Rec7 by Hsk1 is not only required for its function but also likely contributes to the temporal control of DSB formation, ensuring it is coupled with other meiotic events. nih.gov

Compound Name
Rec7
Spo11
Rec12
Rec114
Green Fluorescent Protein (GFP)
Rec15
Mer2
Rec24
Mei4
Rec10
Hsk1
Cdc7
Rec8
Rec11

Table 1: Research Findings on this compound Function

Aspect of Rec7 Function Organism Key Findings References
Essentiality for DSB Formation Schizosaccharomyces pombe Deletion of rec7 abolishes meiotic DSB formation and recombination. nih.govcore.ac.uk
Functional Homology S. pombe / S. cerevisiae Rec7 is the functional homolog of S. cerevisiae Rec114. nih.govplos.org
Subcellular Localization Schizosaccharomyces pombe Forms approximately 50 nuclear foci during meiotic prophase. nih.gov
Interaction with other Proteins Schizosaccharomyces pombe Functionally linked to Rec12 (Spo11 homolog) and physically interacts with Rec24 (Mei4 homolog). Part of a subcomplex with Rec15 and Rec24. nih.govnih.gov
Regulation Schizosaccharomyces pombe Phosphorylated by Hsk1 kinase, which is crucial for its activity. nih.gov
Role in Initiation Complex Schizosaccharomyces pombe Acts as a core component of the DSB machinery, required for the function of the catalytic subunit, Rec12. nih.govnih.gov

Rec7 Protein Function in Homologous Recombination Pathway Progression

Involvement in Early Stages of Meiotic Recombination

Rec7 is recognized as an early meiotic recombination protein essential for the process in Schizosaccharomyces pombe nih.govnih.gov. It is required for the formation of meiosis-specific DNA double-strand breaks (DSBs), which are crucial for initiating meiotic recombination abdn.ac.uk. Rec7 is anticipated to be among the initial factors to localize to chromatin, where it is involved in recruiting and activating Rec12 (the S. pombe ortholog of Spo11), the protein responsible for DSB induction abdn.ac.uk.

During meiotic prophase, Rec7 localizes to the nucleus and aggregates in foci on linear elements (LinEs), structures found in fission yeast meiotic prophase nuclei nih.govabdn.ac.uk. The number of Rec7 foci observed corresponds well with the estimated number of genetic recombination events per meiosis, suggesting that Rec7 marks the sites where recombination will occur abdn.ac.uk. The localization of Rec7 to LinEs is dependent on the presence of Rec10 protein but is independent of Rec12/Spo11 abdn.ac.uk. Rec7 has been found to be part of a complex that includes Rec12, Rec6, Rec14, and Rec15, all of which are required for DSB formation pnas.org. The formation of Rec7 foci on meiotic chromosomes specifically requires Rec10 pnas.org. Based on observed phenotypes and N-terminal sequence homology, Rec7 is considered a functional homolog of Rec114 protein in Saccharomyces cerevisiae nih.govnih.gov.

Data on Rec7 foci counts in S. pombe prophase nuclei:

StructureAverage Number of Rec7-GFP Foci
Prophase Nuclei (Spreads)Approximately 50

*Source: Based on data from Molnar et al. 2001 nih.gov.

Implications for Reciprocal Recombination (Crossover) Events

Rec7's involvement in initiating meiotic recombination has direct implications for the formation of reciprocal recombination events, also known as crossovers. Meiotic recombination, which is initiated by programmed DSBs whose formation requires Rec7, leads to interhomolog recombination nih.gov. Crossovers are the result of the resolution of recombination intermediates and are essential for the proper segregation of homologous chromosomes during the first meiotic division nih.gov.

Studies in S. pombe have demonstrated that Rec7 is involved in both intra- and intergenic meiotic recombination across the genome nih.govnih.gov. The GO biological process annotation for S. pombe Rec7 includes "reciprocal meiotic recombination" pombase.org, further emphasizing its role in the pathway that produces crossovers. By facilitating the initial DSB formation, Rec7 is a necessary upstream factor for the subsequent steps that lead to the formation of these crucial reciprocal exchange events.

Link to Chromosome Segregation during Meiosis I and II

The function of Rec7 in meiotic recombination is intimately linked to the accurate segregation of chromosomes during both meiosis I and meiosis II. Rec7 is required for correct meiotic chromosome segregation string-db.org. Analysis of a rec7 gene disruption mutant in S. pombe revealed significant defects in chromosome segregation nih.govnih.gov.

Specifically, the rec7 mutant exhibited frequent nondisjunction of homologous chromosomes during the first meiotic division (meiosis I) nih.govnih.gov. Furthermore, the mutant showed frequent instances of skipping the second meiotic division (meiosis II), resulting in the formation of two-spored asci containing diploid colonies nih.govnih.gov. These findings underscore Rec7's crucial role in ensuring that homologous chromosomes separate correctly in meiosis I and sister chromatids separate correctly in meiosis II. While meiotic recombination facilitated by proteins like Rec7 is generally considered vital for the faithful segregation of homologous chromosomes at meiosis I in most organisms, studies in S. pombe suggest that proper segregation can still occur more frequently than random in the absence of recombination, although recombination does facilitate this process pnas.org. Nevertheless, the severe segregation defects observed in rec7 mutants highlight its necessity for accurate chromosome inheritance during both meiotic divisions.

Data on Segregation Errors in rec7 Mutant S. pombe:

Meiotic DivisionSegregation DefectFrequency in rec7 Mutant
Meiosis INondisjunction of homologous chromosomesFrequent
Meiosis IISkipping of the second divisionFrequent
Overall OutcomeFormation of two-spored asciFrequent

*Source: Based on data from Molnar et al. 2001 nih.govnih.gov.

Protein Protein Interaction Networks of Rec7

Identification of Rec7 Interacting Partners within Meiotic Complexes

Rec7 has been identified as a protein that interacts with several other meiotic proteins. Studies, particularly using techniques like yeast two-hybrid analysis and co-immunoprecipitation, have been instrumental in identifying these interaction partners. nih.govbiologists.com Rec7 localizes to nuclear foci during meiotic prophase, and these foci are associated with linear elements (LinEs), structures related to the synaptonemal complex in other organisms. nih.govcsic.es Its localization to LinEs is dependent on Rec10, a major component of these elements. csic.es

Formation of Meiotic DSB Regulatory Complexes (e.g., with Rec6, Rec10, Rec14, Rec15, Rec24)

Rec7 is a core member of a key regulatory complex involved in meiotic DSB formation in S. pombe. This complex is often referred to as the "SFT" complex, named after its primary components: Rec7 (Seven), Rec15 (Fifteen), and Rec24 (Twenty-four). oup.comresearchgate.nettandfonline.com This SFT complex is considered analogous to the RMM complex (Rec114-Mei4-Mer2) found in S. cerevisiae. oup.commdpi.comnih.govlife-science-alliance.org

While Rec7 is part of the SFT complex with Rec15 and Rec24, other proteins like Rec6, Rec10, and Rec14 are also essential for DSB formation in S. pombe. csic.esnih.govnih.gov Rec12 (the Spo11 ortholog responsible for catalyzing DSBs) along with Rec6 and Rec14 form the DSB catalytic core complex (DSBC). oup.comresearchgate.nettandfonline.com The SFT complex is thought to interact with the DSBC, potentially bridged by other proteins like Mde2, to facilitate DSB formation. tandfonline.com Rec15, a component of the SFT complex, interacts directly with the axial protein Rec10, suggesting a role in tethering DSB hotspots to the chromosome axis. oup.comnih.gov

Characterization of Specific Protein-Protein Interaction Interfaces (e.g., Rec7-Rec24 interaction)

Specific interactions within these complexes have been characterized. A notable interaction is the physical association between Rec7 and Rec24. nih.govbiologists.com This interaction is crucial for the efficient chromosomal localization and stabilization of Rec24 on linear elements. biologists.comcsic.esnih.govresearchgate.net Research using yeast two-hybrid and co-immunoprecipitation experiments has confirmed this physical interaction during meiotic prophase. nih.govbiologists.com

Further characterization has identified specific amino acid residues critical for these interactions. For instance, a conserved phenylalanine residue at position 325 in the C-terminal region of Rec7 (F325) is essential for its interaction with Rec24. nih.govbiologists.combiorxiv.orgresearchgate.net A mutation at this position (F325A) disrupts the Rec7-Rec24 interaction and leads to a recombination deficiency similar to that observed in a rec7 deletion mutant. nih.govresearchgate.net This highlights the importance of this specific interaction interface for Rec7 function in recombination.

Based on structural predictions and experimental data, the interaction between Rec7 and Rec24 orthologs across different species involves the insertion of an N-terminal alpha-helix of the Mei4 ortholog (Rec24 in S. pombe) into a dimeric ring formed by the C-terminal alpha-helices of the Rec114 ortholog (Rec7 in S. pombe). biorxiv.org The conserved phenylalanine residue in Rec7 points towards Rec24 in this model, consistent with its role in the interaction interface. biorxiv.org

Functional Consequences of Rec7-Mediated Protein Complex Assembly

The assembly of protein complexes involving Rec7 has significant functional consequences for meiotic recombination. The formation of the SFT complex (Rec7-Rec15-Rec24) and its interaction with other meiotic proteins are essential for the proper spatial and temporal regulation of DSB formation. tandfonline.comnih.gov

The interaction between Rec7 and Rec24, and the subsequent stabilization of Rec24 on linear elements, is proposed to be a critical step in marking potential recombination sites and facilitating the loading or activation of the Rec12 catalytic complex. csic.esnih.gov Only stabilized complexes containing both Rec24 and Rec7 are thought to promote DSB formation effectively. csic.esnih.gov

Furthermore, the interaction of the SFT complex (via Rec15) with the axial element protein Rec10 is crucial for bringing DSB hotspots, typically located in chromatin loops, into proximity with the chromosome axis where many DSB proteins reside. oup.comtandfonline.comnih.govnih.gov This "tethered loop-axis" model suggests that the multi-protein complex involving Rec7 plays a vital role in establishing the higher-order chromosome structure necessary for efficient DSB formation and subsequent recombination. tandfonline.comnih.gov

The assembly and stabilization of the SFT complex are also influenced by other proteins like Mde2, which can interact with components of both the SFT and DSBC complexes, potentially acting as a bridge between them. tandfonline.com This intricate network of interactions ensures that DSB formation is tightly controlled and occurs at the appropriate locations and times during meiosis.

Here is a summary of key protein interactions involving Rec7:

Interacting ProteinComplex Membership with Rec7Evidence TypeFunctional Role
Rec24SFT complexYeast two-hybrid, Co-IP, GeneticStabilization on LinEs, promotes DSB formation
Rec15SFT complexCo-complex formationPart of SFT complex, interacts with Rec10
Rec10Not in SFT, but interactsInteraction with Rec15 (in SFT)Component of LinEs, tethers hotspots to axis
Mde2Not in SFT, but interactsInteraction with SFT componentsBridges SFT and DSBC complexes, stabilizes SFT

Table of Compound Names and PubChem CIDs

While "rec7 protein" itself is a protein and does not have a standard small molecule PubChem CID in the same way as chemical compounds, its interacting partners and related proteins involved in meiosis do have entries in biological databases. PubChem primarily focuses on chemical substances and small molecules, but it does link to protein and gene information. wikipedia.orgsemanticscholar.orgnih.gov The PubChem database includes information on proteins and their associated data, although direct CIDs for entire proteins like Rec7 are not typically assigned in the same manner as for small chemical compounds. nih.govnih.govuni-konstanz.dedntb.gov.uanih.gov

Phenotypic Characterization of Rec7 Mutants and Their Complementation

Defects in Meiotic Recombination Frequency and Fidelity in rec7 Disruption Mutants

The Rec7 protein is a key player in the initiation of meiotic recombination through the formation of DNA double-strand breaks (DSBs) in Schizosaccharomyces pombe. Studies have shown that rec7 is involved in both intra- and intergenic meiotic recombination across various genomic regions in fission yeast. Disruption mutants of rec7 exhibit a severe reduction or complete absence of detectable meiotic recombination.

Rec7 functions as an accessory protein to Rec12, the ortholog of Saccharomyces cerevisiae Spo11, which is the catalytic component responsible for DSB induction. Along with other proteins such as Rec6, Rec10, Rec14, Rec15, Rec24, and Mde2, Rec7 is essential for efficient DSB formation.

Cytological analysis using a Rec7-GFP fusion protein has revealed that Rec7 localizes to linear elements (LinEs) within the nucleus during meiotic prophase. LinEs are structures analogous to the lateral elements of the synaptonemal complex found in other organisms and are important for meiotic recombination in S. pombe. The number of Rec7 foci observed on LinEs correlates well with the estimated number of meiotic recombination events. The localization of Rec7 to LinEs is dependent on the presence of Rec10, a major component of LinEs, but is independent of Rec12. This suggests that Rec7 is recruited to designated recombination sites on LinEs prior to or concurrently with the DSB-inducing protein Rec12.

The absence of meiotic recombination in rec7 mutants has significant consequences for subsequent meiotic events, particularly chromosome segregation.

Aberrant Meiotic Chromosome Segregation and Non-Disjunction

Mutations in rec7 lead to significant defects in meiotic chromosome segregation. A frequent phenotype observed in rec7 disruption mutants is the high occurrence of non-disjunction of homologous chromosomes during the first meiotic division (meiosis I). This missegregation of homologs is a direct consequence of the failure to form chiasmata, which are physical connections between homologous chromosomes established through crossing over (a product of meiotic recombination). In the absence of recombination in rec7 mutants, chromosome segregation at meiosis I occurs via an achiasmate mechanism.

Live cell imaging of rec7 mutant meiosis has shown irregularities in the characteristic horsetail (B1181666) nuclear movements during prophase. Furthermore, the first meiotic division is often extended and exhibits aberrant chromosome dynamics, with single chromosomes moving back and forth between the spindle poles.

While homologous chromosome segregation is severely affected in rec7 mutants, sister chromatid segregation during meiosis I appears normal. However, sister chromatid non-disjunction is frequently observed in meiosis II in rec7 delta mutants. Unequal homologous chromosome segregation is also a reported phenotype in rec7 delta strains.

These segregation defects contribute to reduced spore viability in rec7 mutants.

Formation of Two-Spored Asci due to Meiosis II Skipping

A notable phenotype of rec7 gene disruption mutants is the frequent formation of two-spored asci. Segregational analysis has demonstrated that spores produced within these two-spored asci are often diploid and arise from the skipping of the second meiotic division. In rec7 mutants, approximately 30% of the total asci contain only two spores, a significant increase compared to the approximately 1% observed in wild-type strains. This suggests a failure to properly execute or complete meiosis II in a substantial proportion of cells lacking functional Rec7.

Table 1: Meiotic Phenotypes of rec7 Disruption Mutants in Schizosaccharomyces pombe

PhenotypeObservation in rec7 MutantsReference(s)
Meiotic Recombination FrequencySeverely reduced or absent
Homologous Chromosome Segregation (Meiosis I)Frequent non-disjunction, aberrant dynamics, unequal segregation
Sister Chromatid Segregation (Meiosis I)Normal
Sister Chromatid Segregation (Meiosis II)Frequent non-disjunction
Ascus MorphologyFrequent formation of two-spored asci
Meiosis II ProgressionSkipping of Meiosis II leading to diploid spores
Spore ViabilityReduced
Nuclear Prophase Movements (Horsetail)Irregularities

Influence on Meiotic Cell Cycle Progression (e.g., G1-to-S transition)

Proteins involved in the formation of DNA double-strand breaks, including Rec7, have been implicated in influencing the timing of meiotic cell cycle progression, specifically the transition from G1 to S phase in azygotic meiosis in Schizosaccharomyces pombe. Studies analyzing the timing of events in azygotic meiosis in mutants deficient in DSB formation genes, such as rec7, have shown an advancement in the timing of bulk DNA synthesis, the onset of the horsetail nuclear movement stage, and subsequent meiotic divisions by up to 2 hours compared to wild type. This suggests that Rec7, as a component of the DSB formation machinery, plays a role in coordinating or delaying the entry into meiotic S phase and subsequent meiotic events.

Genetic Complementation Analysis of rec7 Mutational Alleles

Genetic complementation analysis is a classical method used to determine if two mutations that result in the same phenotype are located in the same gene or in different genes. In the context of studying rec7 mutational alleles, complementation tests would involve crossing strains carrying different rec7 mutations or introducing a wild-type copy of the rec7 gene into a mutant strain.

The cloning and characterization of the rec7 gene in Schizosaccharomyces pombe involved genetic and physical analyses, including genetic complementation tests. These tests were crucial for confirming that the cloned DNA fragment contained a functional rec7 gene capable of restoring the wild-type meiotic phenotype in rec7 mutants, thereby demonstrating that the observed mutant phenotypes were indeed caused by defects in the rec7 gene and not by mutations in other genes or by suppressor mutations. The ability of a wild-type rec7 gene to rescue the meiotic defects in rec7 mutant strains provides strong evidence for the essential role of this compound in these processes.

Compound/Protein Identifiers

NameTypeIdentifier(s)
This compoundProteinUniProt ID: P36625
NCBI Protein ID: NP_588229
rec7 geneGeneGene Systematic ID: SPCC1753.03c (Schizosaccharomyces pombe)
Gene Standard Name: rec7 (Schizosaccharomyces pombe)

This compound is a key component involved in meiotic recombination, particularly in the initiation of DNA double-strand breaks (DSBs). Research into this compound function and interaction relies on a variety of advanced molecular and cellular biology techniques. This article outlines some of the key methodologies employed in this compound research.

Advanced Methodologies in Rec7 Protein Research

Q & A

Q. What controls are essential for Rec7 localization studies using GFP-tagged strains?

  • Methodological Answer : Include:
  • rec7Δ negative controls to exclude nonspecific fluorescence.
  • Co-staining with Rec10 to confirm LinE association.
  • Spore viability assays to ensure GFP tagging does not impair Rec7 function (e.g., wild-type viability ≥80%) .

Q. How can researchers optimize chromatin spread protocols for Rec7-LinE co-localization?

  • Methodological Answer : Use hypotonic buffer (1% Lipsol) for nuclear spreading. Fix with 4% paraformaldehyde, then stain with anti-Rec10 and anti-GFP antibodies. Confocal microscopy (63x oil objective) minimizes background noise. Include rec10Δ as a negative control .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in Rec7’s role in DSB repair vs. initiation?

  • Methodological Answer : Rad51 foci absence in rec7Δ (Table 3 in ) confirms Rec7 acts upstream of DSB repair. rec12Δ retains Rec7 foci, excluding direct Rec12 involvement in Rec7 loading. Kinetic studies (e.g., hydroxyurea arrest) separate DSB initiation (Rec7-dependent) from repair phases .

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